![molecular formula C7H9N B13507109 (1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13507109.png)
(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,5S,6R)-6-ethynyl-3-azabicyclo[310]hexane is a bicyclic compound featuring an azabicyclohexane core with an ethynyl group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, often a bicyclic lactam or a related compound.
Cyclization: The formation of the azabicyclohexane core is accomplished through a cyclization reaction, often involving a transition metal catalyst to facilitate the formation of the bicyclic structure.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups on the azabicyclohexane core are replaced with other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and suitable solvents under controlled temperatures.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups.
科学研究应用
(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as its role in drug development for targeting specific molecular pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
作用机制
The mechanism of action of (1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group and the azabicyclohexane core play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
相似化合物的比较
(1R,5S,6R)-6-fluoro-3-oxabicyclo[3.1.0]hexane: A similar compound with a fluoro group instead of an ethynyl group.
(1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexane: A compound with a methyl group at the 6-position.
Uniqueness: (1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane is unique due to the presence of the ethynyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
属性
分子式 |
C7H9N |
|---|---|
分子量 |
107.15 g/mol |
IUPAC 名称 |
(1R,5S)-6-ethynyl-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C7H9N/c1-2-5-6-3-8-4-7(5)6/h1,5-8H,3-4H2/t5?,6-,7+ |
InChI 键 |
YIFIZAXYNWGAOM-DGUCWDHESA-N |
手性 SMILES |
C#CC1[C@H]2[C@@H]1CNC2 |
规范 SMILES |
C#CC1C2C1CNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


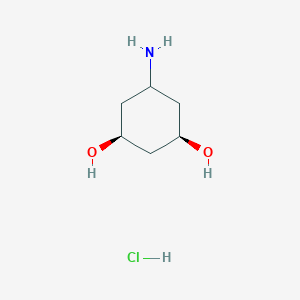
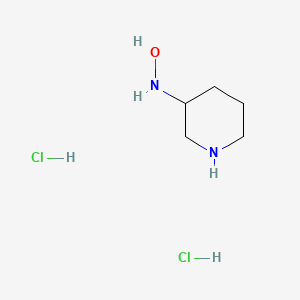

![(1R)-N-[2-amino-1-(naphthalen-2-yl)ethyl]-2,3-dihydro-1H-indene-1-carboxamide hydrochloride](/img/structure/B13507051.png)
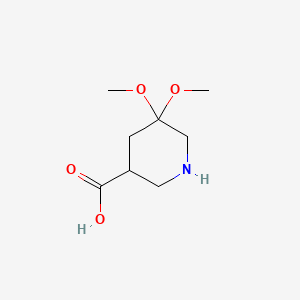
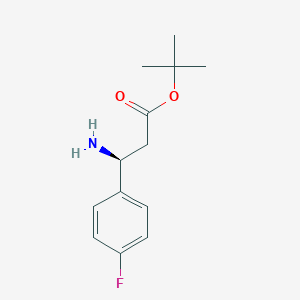
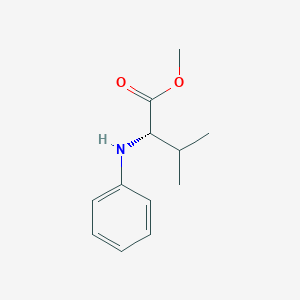
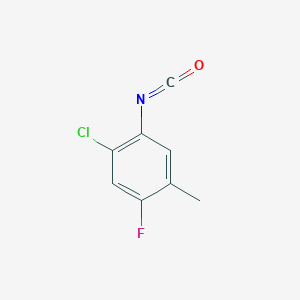
![1-Phenylbicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B13507084.png)
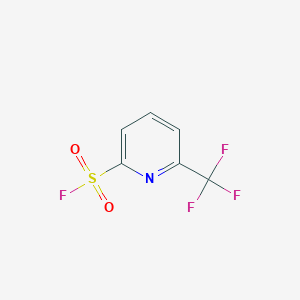
![Ethyl 3-[(oxan-4-yl)amino]propanoate](/img/structure/B13507092.png)
![{[3-(Bromomethyl)cyclobutyl]methyl}trimethylsilane](/img/structure/B13507099.png)
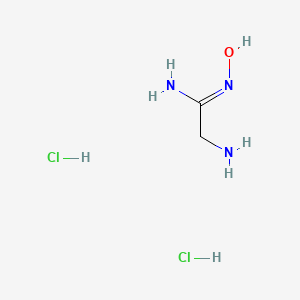
![1-{7,10-Dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanaminehydrochloride](/img/structure/B13507111.png)
